1-[(1,2-oxazol-3-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(1,2-oxazol-3-yl)methyl]piperazine dihydrochloride is an organic compound that features a piperazine ring substituted with a 1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,2-oxazol-3-yl)methyl]piperazine dihydrochloride typically involves the reaction of piperazine with an appropriate oxazole derivative. One common method involves the alkylation of piperazine with a halomethyl oxazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,2-oxazol-3-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The compound can be reduced to form piperazine derivatives with reduced oxazole rings.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-[(1,2-oxazol-3-yl)methyl]piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(1,2-oxazol-3-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The oxazole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- 1-[(1,3-oxazol-4-yl)methyl]piperazine dihydrochloride
- 1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride
- 1-(1,2-oxazol-3-ylmethyl)piperazine
Comparison: 1-[(1,2-oxazol-3-yl)methyl]piperazine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .
Properties
CAS No. |
2763758-68-3 |
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Molecular Formula |
C8H15Cl2N3O |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-12-10-8(1)7-11-4-2-9-3-5-11;;/h1,6,9H,2-5,7H2;2*1H |
InChI Key |
FRAYNDYFQGXGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NOC=C2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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